molecular formula C18H15N3O3 B1229256 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester

3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester

Cat. No. B1229256
M. Wt: 321.3 g/mol
InChI Key: MBQCDYMTQRDDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester is an aromatic amide.

Scientific Research Applications

Fluorescent Dyes for Liquid Crystal Displays

A study by Bojinov & Grabchev (2003) synthesized new fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, exhibiting high potential for application in liquid crystal displays. These compounds, related to 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester, demonstrated very good orientation parameters in nematic liquid crystal.

Cycloaddition Reactions

In 1972, Stauss, Härter, Neuenschwander, & Schindler investigated the 1,3-dipolar addition of acetylenedicarboxylic esters to 2-methyl-4-phenyl-quinazoline 3-oxide. This research, though not directly using 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester, provides insight into similar chemical reactions involving quinoxaline derivatives.

Synthesis of Novel Compounds

The synthesis of novel compounds is another application. Kucherenko, Zadorozhny, & Kovtunenko (2008) demonstrated the condensation of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids to produce isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids and their ethyl and phenacyl esters.

Biocatalytic Synthesis

A 2017 study by Petronijević, Bugarčić, Bogdanović, Stefanovic, & Janković explored the biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones, utilizing ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates. This approach provides an environmentally friendly and efficient method for synthesizing quinoxalinone derivatives, which is relevant to the study of 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester.

Anti-Microbial and Anti-Fungal Activities

Research on 6,8-dibromo-4(3H)quinazolinone derivatives by Mohamed et al. (2010) highlighted the anti-microbial and anti-fungal activities of these compounds. Although not directly focused on 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester, this study provides an understanding of the biological activities of similar quinoxalinone compounds.

Synthesis of New Ureido Sugars

In the field of carbohydrate chemistry, Piekarska-Bartoszewicz & Tcmeriusz (1993) synthesized new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, using amino acid methyl, ethyl, or benzyl esters as amination agents. This is relevant for the potential synthesis of bioactive molecules using esters similar to 3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester.

properties

Product Name

3-[[Oxo(2-quinoxalinyl)methyl]amino]benzoic acid ethyl ester

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

ethyl 3-(quinoxaline-2-carbonylamino)benzoate

InChI

InChI=1S/C18H15N3O3/c1-2-24-18(23)12-6-5-7-13(10-12)20-17(22)16-11-19-14-8-3-4-9-15(14)21-16/h3-11H,2H2,1H3,(H,20,22)

InChI Key

MBQCDYMTQRDDJC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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